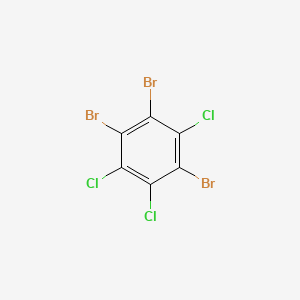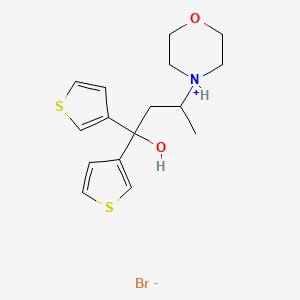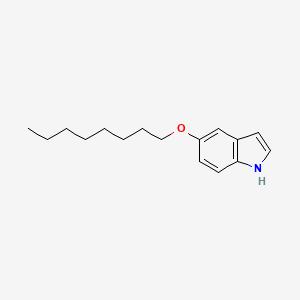
5-Octyloxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octyloxy-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The addition of an octyloxy group to the indole structure enhances its lipophilicity, potentially affecting its biological activity and solubility in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyloxy-1H-indole typically involves the introduction of an octyloxy group to the indole nucleus. One common method is the alkylation of 5-hydroxyindole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Octyloxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Octyloxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Octyloxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The octyloxy group can enhance its ability to penetrate cell membranes, potentially increasing its efficacy. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
5-Methoxy-1H-indole: Similar structure but with a methoxy group instead of an octyloxy group.
5-Bromo-1H-indole: Contains a bromine atom at the 5-position instead of an octyloxy group.
5-Fluoro-1H-indole: Contains a fluorine atom at the 5-position.
Comparison: 5-Octyloxy-1H-indole is unique due to the presence of the octyloxy group, which significantly increases its lipophilicity compared to other indole derivatives. This can affect its solubility, biological activity, and potential applications. For example, the increased lipophilicity may enhance its ability to cross biological membranes, making it more effective in certain therapeutic applications.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
5-octoxy-1H-indole |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-12-18-15-8-9-16-14(13-15)10-11-17-16/h8-11,13,17H,2-7,12H2,1H3 |
Clave InChI |
WUZNRNLJGSQNFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
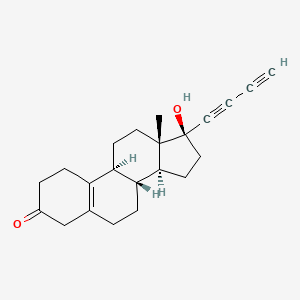
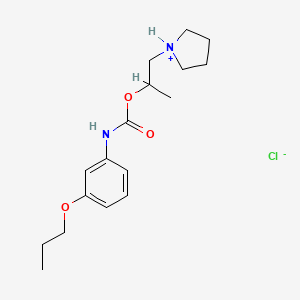
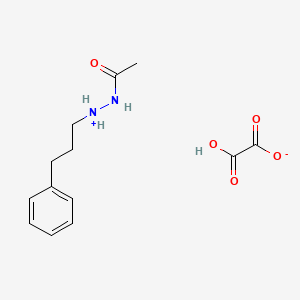

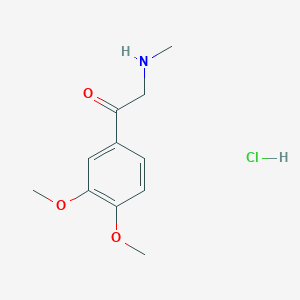
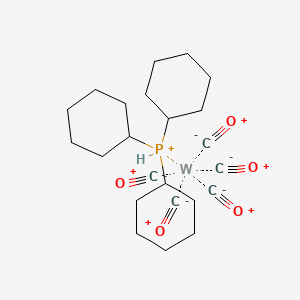
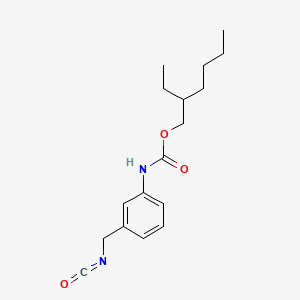
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
